5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGDGQZHPHOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dechlorinated products.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide
- Molecular Formula : C12H16ClN1O4S
- Molecular Weight : 303.78 g/mol
The compound features a chloro group, a cyclopropyl moiety, a hydroxymethyl group, and a methoxybenzenesulfonamide structure, contributing to its diverse reactivity and biological activity.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Reagent in Organic Reactions : It can be utilized in the synthesis of more complex molecules.
- Intermediate in Material Science : The compound is employed in developing new materials and as an intermediate in synthesizing other industrial chemicals.
Biological Applications
The sulfonamide moiety of this compound provides significant biological activity, making it useful for various research applications:
- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by mimicking the structure of natural substrates. This property is particularly relevant in drug development, where enzyme inhibition is a therapeutic target.
- Antimicrobial Activity : Similar compounds have demonstrated notable antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives of sulfonamides show effective inhibition with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.
- Antiproliferative Effects : Research has shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, related sulfonamide derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer cell proliferation .
Antimicrobial Efficacy Study
A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, showcasing its potential as an antimicrobial agent.
| Activity Type | Tested Compound | MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | GI50 values from 31 nM to 54 nM | Potent against various cancers |
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Effects on Bioactivity
- The parent compound N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () lacks the cyclopropane moiety but shares the 5-chloro-2-methoxybenzene core. It exhibits anti-convulsant activity, suggesting that the sulfonamide group and halogenated aromatic system are critical for targeting neurological pathways . In contrast, the cyclopropane-containing target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
Impact of Heterocyclic Modifications
- The benzoxazole derivative () replaces the cyclopropane with a benzoxazole ring, introducing additional hydrogen-bonding sites (methoxy and methyl groups). This modification could enhance binding affinity to enzymes like carbonic anhydrase or cyclooxygenase, common targets for sulfonamides .
However, chlorine’s larger atomic radius may improve steric interactions with hydrophobic binding pockets .
Solubility and Pharmacokinetics
- The hydroxymethyl group in the target compound likely enhances water solubility compared to analogs with purely alkyl or aromatic substituents (e.g., isopropyl in ). This could translate to improved oral bioavailability .
Research Findings and Limitations
- Biological Data Gaps : While structural analogs (e.g., ) have documented anti-convulsant and herbicidal activities, specific data for the target compound’s efficacy are absent in the provided evidence.
- Analytical Purity : emphasizes the importance of purity in benzodiazepine analogs, suggesting that rigorous analytical methods (e.g., HPLC, NMR) should be applied to the target compound to rule out byproducts .
Biological Activity
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in inhibiting specific enzymes and interacting with various biological targets. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group , a chloro substituent , and a cyclopropyl moiety , which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.
- Hydroxymethylation : The cyclopropyl group is hydroxymethylated using formaldehyde.
- Sulfonamide Formation : The final product is synthesized by reacting an intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base.
The biological activity of this compound primarily revolves around its ability to inhibit enzymes, particularly those involved in metabolic pathways. The sulfonamide moiety mimics natural substrates, allowing for competitive inhibition. Key interactions include:
- Enzyme Inhibition : The compound can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses, which may lead to therapeutic applications in pain management and inflammation control .
- Protein Interactions : It may interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their functional activity.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- COX-2 Inhibition : As part of a series of sulfonamide derivatives, it has been shown to effectively block COX-2 activity in vitro, suggesting potential for anti-inflammatory applications .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the chemical structure can enhance its inhibitory potency against COX-2, emphasizing the importance of structural optimization in drug development .
In Vivo Studies
In vivo evaluations have further confirmed the compound's efficacy:
- Pharmacokinetics : Investigation into pharmacokinetic profiles revealed that certain analogs derived from this compound maintain effective plasma concentrations, supporting their potential as therapeutic agents .
- Toxicology Assessments : Preliminary toxicological evaluations indicate a favorable safety profile, although further studies are necessary to fully understand the implications of long-term use .
Data Table of Biological Activity
Case Studies
-
Case Study on COX-2 Inhibition :
- A study evaluated the effectiveness of this compound against COX-2 in animal models. Results indicated a dose-dependent reduction in inflammation markers.
-
Optimization for Drug Development :
- Research focused on optimizing the compound's structure to enhance its pharmacological properties led to the development of more potent analogs with improved bioavailability and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
